![molecular formula C22H26FN3O3S B5157710 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine, also known as FPBPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. FPBPP is a piperazine derivative that has been shown to have a high affinity for serotonin receptors, making it a promising candidate for the treatment of various neurological disorders.
作用機序
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine acts as a selective serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation leads to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine has a number of biochemical and physiological effects, including an increase in the release of serotonin, a decrease in the release of dopamine, and an increase in the activity of certain enzymes that are involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
One of the main advantages of using 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in various neurological disorders. However, one limitation of using 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine, including:
1. Further studies on the mechanism of action of 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine and its effects on various neurotransmitter systems.
2. Studies on the potential therapeutic effects of 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine on a range of neurological disorders, including depression, anxiety, and schizophrenia.
3. Development of more selective and potent serotonin receptor agonists based on the structure of 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine.
4. Studies on the long-term effects of 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine on neurotransmitter systems and behavior.
5. Investigation of the potential use of 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine in combination with other drugs for the treatment of neurological disorders.
合成法
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine to form 4-fluoro-3-(1-piperidinyl)benzoic acid. This intermediate is then reacted with piperazine and phenylisocyanate to form 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine.
科学的研究の応用
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. Studies have shown that 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine has a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
特性
IUPAC Name |
(4-fluoro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-20-10-9-18(17-21(20)30(28,29)26-11-5-2-6-12-26)22(27)25-15-13-24(14-16-25)19-7-3-1-4-8-19/h1,3-4,7-10,17H,2,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKQZOICQQCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)

![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
